REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)=[O:4].B(Cl)([C@@H]1[C@@H](C)[C@H]2C(C)(C)[C@H](C2)C1)[C@@H]1[C@@H](C)[C@H]2C(C)(C)[C@H](C2)C1>C1COCC1>[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)[OH:4]
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC(=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
17 g
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Type
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reactant
|
Smiles
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B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred 6 hours at 0° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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STIRRING
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Details
|
stir 14 hours
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Duration
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14 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred 4 more hours
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
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To this was added 250 ml ether and 10 ml diethanolamine
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Type
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STIRRING
|
Details
|
the resulting slurry stirred for 2 hours
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
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Details
|
The filtercake was washed 2×200 ml ether
|
Type
|
WASH
|
Details
|
the combined filtrates washed with 500 ml 10% aqueous KHSO4, 500 mL saturated aqueous NaHCO3, and 500 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (9×20 cm silica gel, 100% CH2Cl2)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |